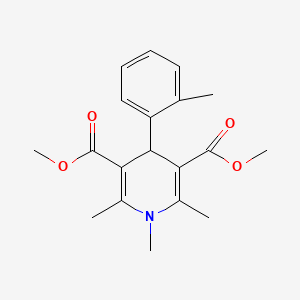

![molecular formula C21H25N3O3 B5643655 2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)

2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, such as the one , often involves catalytic processes that enable the formation of complex structures through efficient bond-forming reactions. For instance, Rh(III)-catalyzed synthesis techniques have been utilized to prepare multisubstituted isoquinoline derivatives through cyclization of oximes and diazo compounds via aryl and vinylic C-H activation. This process, which proceeds under mild conditions without the need for oxidants and releases N2 and H2O as byproducts, displays a broad substituent scope (Shi et al., 2013). Similarly, efficient C-C and C-N bond formation through Rh(III)-catalyzed C-H activation and subsequent intramolecular cyclization has been reported, showcasing the utility of diazodiesters and diazoketoesters as C2 sources in forming new heterocycles (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior and potential applications. Crystallography studies, such as the characterization of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, provide insights into the spatial arrangement of atoms within these compounds, offering a foundation for further chemical and physical property analyses (Liu et al., 2003).

Chemical Reactions and Properties

The reactivity of isoquinoline derivatives with various reagents opens avenues for the synthesis of a broad range of compounds. For example, the reaction of 1-methyl-3,4-dihydroisoquinolines with 5-arylfuran-2,3-diones illustrates the versatility of isoquinoline derivatives in undergoing substitution-cyclization reactions to form structurally diverse products (Khalturina et al., 2009).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, including their thermal stability and solubility, are influenced by their molecular structure. Studies on compounds like 2,2'-(diazene-1,2-diylbis(4,1-phenylene))bis(6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione) provide valuable information on their optical and nonlinear optical properties, contributing to a deeper understanding of their potential applications (Kumar et al., 2019).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, such as reactivity, stability, and compatibility with various chemical reagents, are critical for their application in chemical synthesis. The environmentally benign synthesis of intermediates, like 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 bhexahydro-4H-pyrazino[2,1-a] isoquinoline, highlights the importance of green chemistry principles in the development of new synthetic routes (Dhawle & Goswami-Giri, 2019).

Propriétés

IUPAC Name |

2-[2-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-19(15-24-12-9-16-5-1-2-8-18(16)21(24)27)22-10-4-11-23(14-13-22)20(26)17-6-3-7-17/h1-2,5,8-9,12,17H,3-4,6-7,10-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMGAHCNLXSWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCN(CC2)C(=O)CN3C=CC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-difluorobenzyl)-8-(6-methyl-3-pyridazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5643573.png)

![3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)

![1-[(4-nitrophenyl)sulfonyl]azepane](/img/structure/B5643576.png)

![1-(2-methoxyphenyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5643587.png)

![(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5643593.png)

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)

![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)

![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)

![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)